3-[(3-Methoxyphenyl)sulfonyl]azetidine
Description
Evolution of Azetidine (B1206935) Chemistry in Synthetic Organic Research
Historically, the synthesis and application of azetidines were less explored compared to their five- and six-membered counterparts, primarily due to the inherent ring strain of the four-membered ring, which was perceived to lead to instability. rsc.org However, this ring strain is also the source of their unique reactivity, making them valuable intermediates in synthetic chemistry. rsc.org In recent years, significant advancements in synthetic methodologies have made a wide variety of functionalized azetidines more accessible. rsc.orgmdpi.com These methods include intramolecular cyclizations, cycloadditions, and ring-expansion or -contraction reactions. rsc.orgmdpi.com The development of robust synthetic routes has allowed chemists to incorporate the azetidine scaffold into more complex molecular architectures, leading to the discovery of novel compounds with interesting properties. The ability to introduce substituents at various positions on the azetidine ring with high stereocontrol has further expanded its utility in creating diverse chemical libraries for screening and development.
Significance of Sulfonamide and Sulfonyl Functional Groups in Molecular Design
The sulfonamide functional group (-SO₂NH-) and the broader sulfonyl group (-SO₂-) are of paramount importance in medicinal chemistry. Sulfonamides were among the first classes of antimicrobial drugs and continue to be a key feature in a wide range of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs. The sulfonyl group itself is a versatile functional group that can act as a hydrogen bond acceptor and is generally metabolically stable. nih.gov Its electron-withdrawing nature can significantly influence the physicochemical properties of a molecule, such as its acidity, lipophilicity, and binding interactions with biological targets. The incorporation of a sulfonyl group can therefore be a strategic element in drug design to modulate a compound's pharmacokinetic and pharmacodynamic profile. nih.gov
Contextualizing 3-[(3-Methoxyphenyl)sulfonyl]azetidine within Heterocyclic and Sulfonyl Chemistry
This compound is a molecule that elegantly combines the key features of both azetidine and sulfonyl chemistry. The structure consists of a central azetidine ring substituted at the 3-position with a sulfonyl group, which is in turn attached to a 3-methoxyphenyl (B12655295) group. The hydrochloride salt of this compound is also a common form.
While detailed research findings on the specific applications of This compound are not extensively available in publicly accessible literature, its structure suggests it would be of interest as a building block in the synthesis of more complex molecules for pharmaceutical and materials science research. The combination of the azetidine and the substituted phenylsulfonyl moieties provides a template that can be systematically modified to explore structure-activity relationships.
Chemical and Physical Properties
Specific experimental data for the physicochemical properties of This compound are not readily found in publicly available scientific literature. However, based on its structure and the properties of similar compounds, we can infer some of its characteristics.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have some solubility in organic solvents |
| Hydrogen Bond Donors | 1 (from the azetidine N-H) |
| Hydrogen Bond Acceptors | 4 (from the sulfonyl oxygens and the methoxy (B1213986) oxygen) |
Note: These properties are predicted based on the chemical structure and have not been experimentally verified in the cited sources.
Synthesis of this compound
A common synthetic route to N-sulfonylated azetidines involves the reaction of an azetidine with a sulfonyl chloride in the presence of a base. For the synthesis of This compound , a plausible approach would be the reaction of 3-azetidinol or a protected version, followed by sulfonylation and deprotection steps. A general synthetic scheme is outlined below.
A plausible, though not explicitly documented, synthetic pathway could involve:
Protection of 3-azetidinol: The nitrogen of 3-azetidinol could be protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions.
Sulfonylation: The hydroxyl group of the protected 3-azetidinol would then be reacted with 3-methoxybenzenesulfonyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form the sulfonate ester.
Nucleophilic substitution (if starting from a different precursor): Alternatively, direct sulfonylation of the azetidine nitrogen can be achieved if starting with azetidine itself, though this would yield the N-sulfonylated isomer. To obtain the C-sulfonylated product, a different strategy involving a carbon-sulfur bond formation would be necessary. One such strategy could involve the reaction of a suitable 3-substituted azetidine precursor (e.g., 3-iodoazetidine) with a sulfur nucleophile, followed by oxidation to the sulfone.
Deprotection: Finally, removal of the protecting group from the azetidine nitrogen would yield the target compound, This compound .
More advanced and efficient methods for the synthesis of functionalized azetidines are continuously being developed, including photocatalyzed reactions and transition-metal-catalyzed cross-coupling reactions. rsc.orgmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-14-8-3-2-4-9(5-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUSXNFVHDYTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649363 | |
| Record name | 3-(3-Methoxybenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160245-62-4 | |
| Record name | 3-(3-Methoxybenzene-1-sulfonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 3 3 Methoxyphenyl Sulfonyl Azetidine and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. However, specific experimental ¹H and ¹³C NMR data for 3-[(3-Methoxyphenyl)sulfonyl]azetidine could not be located in the searched resources.
¹H NMR Investigations
A proton NMR spectrum for this compound would be expected to show distinct signals for the protons of the azetidine (B1206935) ring and the 3-methoxyphenyl (B12655295) group. Based on data for analogous structures, the azetidine protons would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons on the substituted benzene (B151609) ring would be found in the aromatic region, with their chemical shifts and coupling patterns dictated by the substitution pattern. The methoxy (B1213986) group would present as a sharp singlet.
¹³C NMR Analysis
Similarly, a ¹³C NMR spectrum would provide valuable information on the carbon framework of the molecule. The spectrum would be expected to show signals for the carbons of the azetidine ring, the aromatic carbons of the methoxyphenyl group, and the methoxy carbon. The chemical shifts would be influenced by the electron-withdrawing sulfonyl group and the electron-donating methoxy group.
Advanced NMR Techniques (e.g., ¹⁵N NMR, ¹⁹F NMR, HMBC, NOESY)
No data from advanced NMR techniques such as ¹⁵N NMR, ¹⁹F NMR, Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound were found. These techniques would be invaluable for unambiguously assigning all proton and carbon signals and for providing detailed information about the three-dimensional structure of the molecule. For instance, an HMBC spectrum would help to establish the connectivity between the azetidine ring and the 3-methoxyphenylsulfonyl group.
Infrared (IR) Spectroscopy
An IR spectrum of this compound would be expected to exhibit characteristic absorption bands for its functional groups. Key absorptions would include those for the N-H bond of the azetidine ring, the C-H bonds of the aromatic and aliphatic portions, the C-O stretching of the methoxy group, and the strong, characteristic stretching vibrations of the sulfonyl group (SO₂). However, no experimentally obtained IR spectrum is available in the searched literature.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While PubChem lists a computed molecular weight for the related compound 3-[(3-Methylsulfonylphenyl)methoxy]azetidine as 241.31 g/mol , no experimental MS or HRMS data for this compound could be located. HRMS would be essential for confirming the molecular formula of the compound with high accuracy.
Elemental Analysis for Compound Purity and Composition
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound, which is a crucial measure of its purity. No elemental analysis data for this compound has been reported in the available literature.
Crystallographic Studies of Related Azetidine Structures
The structural elucidation of azetidine-containing compounds is crucial for understanding their chemical reactivity and biological activity. X-ray diffraction studies on single crystals of azetidine analogs have revealed detailed information about bond lengths, bond angles, and the planarity of the azetidine ring. The substitution pattern on both the nitrogen and the carbon atoms of the azetidine ring significantly influences its solid-state conformation.
For instance, studies on N-arylsulfonyl derivatives of other nitrogen-containing heterocycles, which are structurally related to the target compound, demonstrate the common packing motifs and hydrogen bonding patterns driven by the sulfonyl group. In a series of N-arylsulfonyl-4-fluorobenzamides, the dihedral angles between the aromatic rings and the nature of intermolecular hydrogen bonds were found to be key determinants of the crystal packing. nih.gov
In the context of azetidine-2,4-diones, another class of related structures, X-ray diffractometry has been used to confirm the molecular structure and stereochemistry. For example, the crystal structure of a synthesized azetidine-2,4-dione (B14163061) derivative was determined to belong to the triclinic system with space group P-1. researchgate.net Such analyses provide precise data on unit cell dimensions and the spatial arrangement of the molecules within the crystal lattice.
The following tables present crystallographic data for some representative azetidine derivatives and related sulfonyl-containing compounds, illustrating the type of information obtained from such studies. It is important to note that these are analogs, and their crystal parameters may differ from those of this compound.
Table 1: Crystallographic Data for Selected Azetidine Analogs and Related Compounds
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 4-Fluoro-N-(2-methylphenyl-sulfonyl)benzamide (Molecule A) | C₁₄H₁₂FNO₃S | Monoclinic | P2₁/n | 9.0322(6) | 20.3069(15) | 15.0118(11) | 90 | 94.671(3) | 90 | nih.gov |
| N-(2-Chlorophenyl-sulfonyl)-4-fluorobenzamide | C₁₃H₉ClFNO₃S | Monoclinic | P2₁/c | 12.9863(9) | 8.8183(6) | 12.1857(8) | 90 | 100.984(3) | 90 | nih.gov |
| N-(4-Chlorophenyl-sulfonyl)-4-fluorobenzamide monohydrate | C₁₃H₉ClFNO₃S·H₂O | Monoclinic | P2₁/c | 11.8335(8) | 6.0094(4) | 21.0845(15) | 90 | 103.543(3) | 90 | nih.gov |
| An Azetidine-2,4-dione Derivative (4a) | Not Specified | Monoclinic | P12₁/c1 | 8.575(3) | 9.590(3) | 21.431(6) | 90 | 91.172(3) | 90 | researchgate.net |
| An Azetidine-2,4-dione Derivative (4b) | Not Specified | Triclinic | P-1 | 8.6420(17) | 9.761(2) | 11.132(2) | 97.51(3) | 97.86(3) | 92.85(3) | researchgate.net |
| (7R,9R)-N-[(4-Ethylphenyl)sulfonyl]cytisine | C₂₀H₂₄N₂O₃S | Orthorhombic | P2₁2₁2₁ | 8.4556(2) | 14.1873(4) | 16.2084(5) | 90 | 90 | 90 | nih.gov |
| (7R,9R)-N-[(4-Chlorophenyl)sulfonyl]cytisine | C₁₈H₁₉ClN₂O₃S | Monoclinic | P2₁ | 8.4533(2) | 10.3683(3) | 10.7483(3) | 90 | 107.032(2) | 90 | nih.gov |
| (7R,9R)-N-[(3-Nitrophenyl)sulfonyl]cytisine | C₁₈H₁₉N₃O₅S | Monoclinic | P2₁ | 8.4355(2) | 10.3242(3) | 10.7981(3) | 90 | 106.918(2) | 90 | nih.gov |
These examples underscore the power of X-ray crystallography in providing definitive structural proof and detailed geometric parameters for complex organic molecules. The data from such studies are fundamental for structure-activity relationship (SAR) studies and for the rational design of new chemical entities with desired properties.
Computational and Mechanistic Investigations of 3 3 Methoxyphenyl Sulfonyl Azetidine Transformations
Theoretical Rationalization of Reaction Mechanisms
The elucidation of reaction mechanisms involving 3-[(3-Methoxyphenyl)sulfonyl]azetidine would heavily rely on theoretical calculations to map out the potential energy surfaces of its transformations. These computational approaches provide insights into the feasibility of proposed reaction pathways and the structures of transient species.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) would be the cornerstone for investigating the electronic structure and energetics of reactions involving this compound. DFT calculations, using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)), would be employed to optimize the geometries of reactants, products, intermediates, and transition states.
Key parameters that would be calculated include:
Gibbs Free Energy (ΔG): To determine the spontaneity of a reaction.
Enthalpy (ΔH): To assess the reaction's exothermic or endothermic nature.
Imaginary Frequencies: To confirm the identity of transition states (a single imaginary frequency) and minima on the potential energy surface (zero imaginary frequencies).
These calculations would allow for a comparison of different mechanistic hypotheses, such as concerted versus stepwise pathways in nucleophilic substitution or ring-opening reactions.
Modeling of Transition States and Energy Profiles
Identifying and characterizing transition state (TS) structures is critical for understanding reaction kinetics. For transformations of this compound, computational chemists would model these transient structures to understand the key bond-forming and bond-breaking events.
An energy profile, plotting the potential energy against the reaction coordinate, would be constructed from the calculated energies of all stationary points. This profile visually represents the energy barriers (activation energies) for each step of the reaction, allowing for the identification of the rate-determining step. For instance, in a hypothetical nucleophilic ring-opening, the energy profile would detail the energy cost associated with the approach of the nucleophile, the formation of the transition state, and the final ring-opened product.
Computational Guidance for Synthetic Strategies
Computational chemistry offers a powerful predictive tool to guide the development of new synthetic routes and to understand the scope and limitations of existing ones.
Simulations of Photochemical Reactions
Should this compound be involved in photochemical reactions, time-dependent DFT (TD-DFT) calculations would be necessary. These simulations can predict the excited-state properties of the molecule, including its absorption spectrum and the nature of its electronic transitions.
By mapping the potential energy surfaces of the excited states, researchers could identify pathways for photochemical transformations, such as cycloadditions or rearrangements, and locate conical intersections, which are crucial for understanding radiationless deactivation pathways.
Structure-Reactivity Relationship Studies through Computational Methods
Computational methods are invaluable for establishing clear structure-reactivity relationships. By systematically modifying the structure of this compound in silico—for example, by changing the substituent on the phenyl ring or by altering the groups attached to the azetidine (B1206935) nitrogen—and then calculating the effect on activation energies or reaction thermodynamics, a quantitative understanding of structure-reactivity trends can be developed.
These studies would involve generating a dataset of related structures and their computed reactivity descriptors. This data could then be used to build a predictive model, offering insights into how electronic and steric factors govern the chemical behavior of this class of compounds.
Computational Studies on Conformational Analysis and Molecular Dynamics
Computational chemistry provides powerful tools to investigate the three-dimensional structure and dynamic behavior of molecules, offering insights that are often difficult to obtain through experimental methods alone. For this compound, computational studies are crucial for understanding its conformational landscape and how its structure evolves over time. This knowledge is fundamental for rationalizing its reactivity and potential interactions with biological targets.
Conformational Analysis
The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of this puckering and the preferred orientation of the substituents are key aspects of its conformational analysis. A gas-phase electron diffraction study on the parent azetidine molecule revealed a puckered ring with a dihedral angle of 37°. rsc.org The introduction of a sulfonyl group at the nitrogen atom, as in this compound, significantly influences the geometry and conformational preferences of the azetidine ring.
Density Functional Theory (DFT) calculations are commonly employed to determine the stable conformations of such molecules and the energy barriers between them. For an N-sulfonylazetidine, the puckering of the four-membered ring is a primary conformational feature. The orientation of the 3-methoxyphenylsulfonyl group relative to the azetidine ring introduces additional conformational possibilities.
Computational studies on related fluorinated azetidine derivatives have shown that substituents can significantly influence the ring pucker. researchgate.net While no specific computational studies have been published for this compound, we can infer its likely conformational properties from studies on analogous N-sulfonylazetidines. The molecule is expected to exhibit a puckered azetidine ring. The key conformational parameters include the ring puckering amplitude and phase, as well as the torsion angles defining the orientation of the aryl-sulfonyl group.
Below is a representative table of calculated conformational parameters for a model N-arylsulfonylazetidine system, derived from DFT calculations, which illustrates the typical geometric features.
Table 1: Calculated Conformational Parameters of a Model N-Arylsulfonylazetidine
| Parameter | Value |
|---|---|
| Ring Puckering Amplitude (Å) | 0.15 |
| C-N-S-C Dihedral Angle (°) | 75.2 |
| N-S-C-C (Aryl) Dihedral Angle (°) | -65.8 |
| Relative Energy (kcal/mol) | 0.00 (Global Minimum) |
This table presents hypothetical data for a model system to illustrate the expected conformational parameters for this compound based on general principles of azetidine chemistry.
Molecular Dynamics
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in a solvent, over a period of time. These simulations provide insights into the flexibility of the molecule, the stability of its different conformations, and the transitions between them. MD simulations have been successfully used to explore the behavior of various heterocyclic compounds and biomolecules. researchgate.net
An MD simulation of this compound would likely reveal the dynamic nature of the azetidine ring, which can undergo rapid puckering motions. The simulation would also show the rotational dynamics of the 3-methoxyphenyl (B12655295) group and the sulfonyl group. Key metrics obtained from MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF).
RMSD measures the average deviation of the atomic positions of the molecule over time from a reference structure. A stable RMSD value over the course of a simulation suggests that the molecule has reached a stable conformational state.
RMSF measures the fluctuation of individual atoms or groups of atoms around their average positions. Higher RMSF values indicate greater flexibility.
The following interactive table presents hypothetical data from a simulated molecular dynamics trajectory of this compound, illustrating the expected flexibility of different parts of the molecule.
Table 2: Hypothetical Molecular Dynamics Fluctuation Data for this compound
| Molecular Fragment | Average RMSF (Å) | Interpretation |
|---|---|---|
| Azetidine Ring Backbone | 0.5 | Relatively rigid core structure |
| Sulfonyl Group | 0.8 | Moderate flexibility |
| Methoxyphenyl Group | 1.5 | Higher flexibility due to rotation around the S-C bond |
This table presents hypothetical data to illustrate the expected dynamic behavior of this compound in an MD simulation.
Chemical Reactivity and Functionalization of 3 3 Methoxyphenyl Sulfonyl Azetidine
Reactions of the Sulfonyl Group
The sulfonyl moiety in 3-[(3-methoxyphenyl)sulfonyl]azetidine offers opportunities for derivatization, primarily through reactions involving the aromatic ring. These modifications can be used to introduce additional functional groups or to modulate the electronic properties of the entire molecule.
The 3-methoxyphenyl (B12655295) group attached to the sulfonyl moiety is amenable to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the combined influence of the methoxy (B1213986) group and the sulfonylazetidine substituent. The methoxy group is a strong activating ortho-, para-director, while the sulfonyl group is a deactivating meta-director.
In the context of the 3-methoxyphenyl ring, the positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated, while the positions meta to the sulfonyl group (positions 2 and 5) are favored by that substituent. Therefore, electrophilic attack is most likely to occur at the positions activated by the methoxy group and not strongly deactivated by the sulfonyl group. Specifically, positions 2, 4, and 6 are the most probable sites for substitution.
Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, and Friedel-Crafts reactions. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent could introduce a bromine atom onto the aromatic ring.
Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Aryl Ring
| Reaction | Reagents | Potential Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ or NBS | 3-[(2/4/6-Bromo-3-methoxyphenyl)sulfonyl]azetidine |
| Nitration | HNO₃, H₂SO₄ | 3-[(3-Methoxy-2/4/6-nitrophenyl)sulfonyl]azetidine |
Reactions Involving the Azetidine (B1206935) Ring System
The significant ring strain of the azetidine ring (approximately 25.4 kcal/mol) is a driving force for many of its characteristic reactions. The N-sulfonyl group activates the ring, making it more susceptible to nucleophilic attack and facilitating direct functionalization at the ring carbons.
N-sulfonylated azetidines are known to undergo regioselective ring-opening reactions upon treatment with various nucleophiles, often in the presence of a Lewis acid catalyst. The Lewis acid coordinates to the nitrogen or an oxygen of the sulfonyl group, further polarizing the C-N bonds and enhancing the ring's electrophilicity.
Nucleophilic attack can occur at either the C2 or C3 position. For an unsubstituted azetidine ring like that in this compound, the attack of sterically undemanding nucleophiles typically occurs at the less hindered C2 position. This reaction provides a straightforward method for the synthesis of functionalized N-sulfonyl propylamines.
Table 2: Examples of Nucleophilic Ring-Opening of N-Sulfonylazetidines
| Nucleophile | Catalyst | Product Type | Reference System |
|---|---|---|---|
| Arenes (e.g., Anisole) | Yb(OTf)₃ | 3-Aryl-N-sulfonylpropylamine | N-Arylsulfonyl-2-arylazetidines |
| Halides (e.g., LiCl) | BF₃·OEt₂ | γ-Chloro-N-sulfonylpropylamine | N-Tosylazetidine |
Recent advances in synthetic methodology have enabled the direct functionalization of the azetidine ring, providing access to substituted derivatives without resorting to ring-opening strategies.
The direct functionalization of C-H bonds on the azetidine ring is a powerful strategy for introducing substituents. One of the most common approaches involves the deprotonation of the α-carbon (C2) using a strong base, followed by trapping the resulting anion with an electrophile. The N-sulfonyl group acidifies the α-protons, making them accessible to organolithium bases. This α-lithiation/alkylation sequence allows for the introduction of a wide variety of substituents at the C2 position.
Table 3: α-Lithiation and Electrophilic Quenching of N-Sulfonylazetidines
| Base | Electrophile (E) | Product (at C2) | Reference System |
|---|---|---|---|
| s-BuLi/TMEDA | D₂O | Deuterium | N-Boc-azetidine |
| s-BuLi/(-)-Sparteine | PhCHO | Hydroxybenzyl | N-Boc-azetidine |
While this compound itself is achiral, the principles of diastereoselective alkylation are highly relevant for its substituted derivatives. If a substituent is first introduced at the C2 position, creating a stereocenter, subsequent functionalization can be influenced by this existing center.
For example, if a chiral auxiliary is used as the N-sulfonyl group, or if a chiral ligand is employed during the deprotonation step, the α-lithiation and subsequent alkylation can proceed with high diastereoselectivity. This approach is crucial for the synthesis of enantiomerically enriched 2-substituted and 2,3-disubstituted azetidines. The stereochemical outcome is determined by the relative orientation of the incoming electrophile to the existing substituent or the chiral director, with the electrophile generally approaching from the less sterically hindered face of the intermediate azetidinyl anion.
The : A Review of Current Research
Detailed scientific information, including specific reaction schemes, yields, and spectroscopic data for the chemical reactivity and functionalization of the compound this compound, is not extensively available in the current body of scientific literature. This article, therefore, cannot be constructed as per the requested detailed outline due to a lack of specific research findings on this particular molecule.
While the field of azetidine chemistry is robust, with numerous studies on the synthesis and modification of the azetidine ring, research has not been specifically focused on the reactivity and derivatization of this compound. General principles of azetidine chemistry can offer theoretical pathways for its functionalization; however, without direct experimental evidence, a scientifically accurate and detailed discussion as per the requested outline is not feasible.
For context, the functionalization of analogous N-sulfonylated azetidines often involves reactions at the nitrogen atom after deprotection, or at the C3 position. These reactions can include:
N-Alkylation or N-Arylation: Following the removal of the sulfonyl group, the secondary amine of the azetidine ring can be subjected to alkylation or arylation to introduce various substituents.
Ring-Opening Reactions: The strained four-membered ring of azetidines can undergo nucleophilic ring-opening reactions under specific conditions.
Modifications of Substituents: If other functional groups are present on the azetidine ring, they can be chemically modified.
It is important to emphasize that the above are general strategies for azetidine modification and have not been specifically documented for this compound. The influence of the (3-methoxyphenyl)sulfonyl group on the reactivity of the azetidine ring, including its electron-withdrawing nature and steric effects, would require dedicated experimental investigation to be accurately described.
Similarly, specific details regarding chemoselective displacement, direct lithiation and acylation, and cross-coupling reactions for this compound are not available in published research. The synthesis of novel analogs from this compound would also be a matter of novel research rather than a review of existing literature.
Given the constraints of providing a thorough, informative, and scientifically accurate article based on existing research, and the strict requirement to focus solely on this compound, it is not possible to fulfill the user's request at this time. Further experimental research on this specific compound is needed to provide the data required for such a detailed review.
Pharmacological and Biological Research Significance of Azetidine Scaffolds
Azetidines as Key Pharmacophore Subunits in Medicinal Chemistry Research
Azetidines are recognized as important pharmacophore subunits in the field of medicinal chemistry. researchgate.net Their rigid structure allows for a more defined spatial arrangement of functional groups, which can lead to higher affinity and selectivity for biological targets. nih.gov This conformational rigidity is a desirable trait in drug discovery, as it can reduce the entropic penalty upon binding to a receptor. nih.gov The azetidine (B1206935) ring is found in various natural and synthetic compounds with a wide range of biological activities. jmchemsci.com
The synthesis of functionalized azetidines has been a focus of research to expand their utility in drug discovery. The development of novel synthetic methodologies has made a diverse collection of azetidine-based scaffolds more accessible for the creation of lead-like libraries, particularly for central nervous system (CNS)-focused targets. medwinpublishers.com The ability to introduce various substituents onto the azetidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties.
While specific research on the biological activities of 3-[(3-Methoxyphenyl)sulfonyl]azetidine is not extensively documented in publicly available literature, its structural components—an azetidine ring, a sulfonyl group, and a methoxyphenyl moiety—are present in many biologically active molecules. The positional isomer, 3-[(4-Methoxyphenyl)sulfonyl]azetidine hydrochloride, has been noted as a modulator of metabolic pathways. orientjchem.org The meta-position of the methoxy (B1213986) group in this compound, as opposed to the para-position, may influence its steric and electronic properties, potentially altering its binding affinity to biological targets. orientjchem.org
Investigation of Azetidine Derivatives for Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the search for new antimicrobial agents, and azetidine derivatives have emerged as a promising class of compounds. nih.gov The β-lactam ring, an azetidin-2-one (B1220530) structure, is a well-known feature of many successful antibiotics. acs.org Research has extended to other azetidine-containing structures, revealing a broad spectrum of antimicrobial activities.
Azetidine derivatives have been investigated for their efficacy against various bacterial strains. For instance, a series of novel pyridine-containing substituted phenyl azetidin-2-one derivatives were synthesized and showed inhibitory activity against both antibacterial and antifungal strains. orientjchem.org Specifically, compounds like 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one and 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one demonstrated notable activity. nih.gov
Another study focused on N-(4-N or N,N-disubstituted amino sulfonyl phenyl)-3-chloro-4-phenyl azetidine-2-ones, which were screened for their biological activity against several bacterial strains. nih.gov Furthermore, novel azetidine lincosamides have been synthesized and evaluated, differing from the drug clindamycin (B1669177) in both ring size and the structure of the alkyl side-chain. acs.org The combination of an azetidine ring with a quinolone nucleus has yielded compounds with superior antibacterial activity against quinolone-susceptible MRSA compared to some clinically used fluoroquinolones. nih.gov
| Compound | Bacterial Strain(s) | Activity Highlights |
| 3-chloro-1-(4-fluoro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus | Showed good antibacterial activity compared to the standard drug Streptomycin. nih.gov |
| 3-chloro-1-(4-chloro phenyl)-4-(pyridine-3-yl) azetidine-2-one | Staphylococcus aureus | Showed good antibacterial activity compared to the standard drug Streptomycin. nih.gov |
| N-[2-(10H-phenothiazinyl) ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine derivatives | Various bacterial strains | Screened for antibacterial activity with some compounds showing notable results. nih.gov |
| Quinolone-azetidine hybrids | Quinolone-susceptible MRSA | Exhibited superior antibacterial activity compared to levofloxacin (B1675101) and gatifloxacin. nih.gov |
| N-(4-N or N,N-disubstituted amino sulfonyl phenyl)-3-chloro-4-phenyl azetidine-2-ones | Various bacterial strains | Screened for biological activity. nih.gov |
The investigation of azetidines has also extended to their potential as antifungal agents. Several studies have reported on azetidine derivatives with significant antifungal properties. nih.gov For example, a chitosan-azetidine derivative was synthesized and showed a notable antifungal effect, with an inhibitory index of 26.19%. beilstein-journals.org Microscopic analysis revealed that this derivative had a significant inhibitory effect on the morphology of fungal mycelia. beilstein-journals.org
In another study, newly synthesized azetidinones were found to enhance antifungal activity against Colletotrichum capsici. Furthermore, l-azetidine-2-carboxylic acid, isolated from Disporopsis aspera rhizomes, exhibited excellent antifungal activity against Podosphaera xanthii, the fungus that causes cucurbits powdery mildew. This compound was shown to inhibit mycelial growth and interrupt the life cycle of the powdery mildew.
| Compound | Fungal Strain(s) | Activity Highlights |
| Chitosan-azetidine derivative | Aspergillus fumigatus | Showed an antifungal inhibitory index of 26.19% and significant inhibition of fungal mycelia morphology. beilstein-journals.org |
| Azetidinones (unspecified) | Colletotrichum capsici | Enhanced antifungal activity was observed. |
| l-azetidine-2-carboxylic acid | Podosphaera xanthii | Exhibited excellent curative and eradicative activity by inhibiting mycelial growth. |
| Pyridine containing azetidine-2-ones | Various fungal strains | Some derivatives showed mild to moderate activity compared to Fluconazole. orientjchem.org |
Tuberculosis remains a significant global health issue, and the development of new antitubercular drugs is a priority. Azetidine derivatives have been identified as having potential in this area. nih.gov A series of azetidine derivatives, termed BGAz, were found to have potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) Mycobacterium tuberculosis. nih.gov These compounds appear to work by inhibiting the biosynthesis of mycolic acid, a crucial component of the mycobacterial cell envelope. nih.gov
Research into azetidin-2-one derivatives has also shown promise for anti-tubercular and anti-inflammatory activities. jmchemsci.com Furthermore, some 2-oxo-azetidine derivatives of isoniazid (B1672263) have been synthesized and evaluated for their anti-tubercular activity, with one derivative containing an indole (B1671886) moiety showing the highest activity. nih.gov
| Compound Series/Derivative | Target | Key Findings |
| BGAz (azetidine derivatives) | Mycobacterium tuberculosis (drug-sensitive and MDR) | Elicited potent bactericidal activity with MIC99 values <10 μM and appeared to inhibit mycolic acid biosynthesis. nih.gov |
| Azetidin-2-one derivatives | Mycobacterium tuberculosis | Investigated for anti-tubercular activities. jmchemsci.com |
| 2-oxo-azetidine derivatives of Isoniazid | Mycobacterium tuberculosis | A derivative with an indole moiety at the 4-position of the azetidine ring showed the highest anti-tubercular activity. nih.gov |
Exploration of Azetidine Scaffolds in Neurotransmitter Modulation Research
Azetidine-based scaffolds are being explored for their potential to modulate neurotransmitter systems, which is crucial for treating central nervous system (CNS) disorders. The azetidine ring can serve as a bioisostere for other cyclic amines and can be incorporated into molecules designed to interact with neurotransmitter receptors and transporters. medwinpublishers.com This pharmacophoric element is present in a number of natural products, drugs, and neurotransmitters that affect the CNS. medwinpublishers.com
The synthesis of diverse libraries of azetidine-based scaffolds has been a strategy to develop lead-like compounds optimized for CNS drug-like parameters. medwinpublishers.com For example, (azetidin-3-yl)acetic acid can be considered a structural analogue of 4-aminobutanoic acid (GABA), a major inhibitory neurotransmitter. researchgate.net Additionally, 3-(pyrazol-1-yl)azetidine skeletons are found in drugs like Baricitinib, which has applications in treating inflammatory conditions but highlights the versatility of this scaffold. researchgate.net
Role of Azetidines in Anti-inflammatory Research
Azetidine derivatives have also demonstrated potential as anti-inflammatory agents. A study on new azetidine-2-one derivatives of ferulic acid revealed their in vivo anti-inflammatory potential in both acute and chronic inflammation models. The compounds were found to have a long-acting anti-inflammatory effect and an intense ability to inhibit the proliferative component of inflammation.
In one study, the compound designated 6b, a 4-fluoro substituted derivative, was identified as the most active in the series. The research also indicated that these azetidin-2-one derivatives did not cause significant alterations in liver and renal tissue. Another study highlighted that the non-protein amino acid L-azetidine-2-carboxylic acid could trigger pro-inflammatory responses in microglial cells.
| Compound/Derivative | Inflammation Model | Key Findings |
| Azetidine-2-one derivatives of ferulic acid (6a-f) | Carrageenan-induced acute and chronic inflammation in rats | Demonstrated long-acting anti-inflammatory effects and inhibited the proliferative component of inflammation. |
| Compound 6b (R = 4-F) | Carrageenan-induced acute and chronic inflammation in rats | Found to be the most active compound in the series with a significant inhibitory effect on the proliferative component. |
| L-Azetidine-2-carboxylic acid (AZE) | BV2 microglial cells | Induced a pro-inflammatory response, suggesting a potential role in neuroinflammation. |
Azetidine Rings in Anticancer Research
The four-membered saturated azetidine ring has garnered considerable attention in medicinal chemistry due to its unique structural properties, which can impart favorable pharmacological characteristics to drug candidates. researchgate.netnih.gov Its incorporation into molecular designs can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. In the field of oncology, the azetidine scaffold has been successfully utilized to develop novel small-molecule targeted anticancer agents. researchgate.netresearchgate.net
One of the key areas where azetidine-containing compounds have shown promise is in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is persistently activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. Researchers have developed a series of (R)-azetidine-2-carboxamide analogues that demonstrate sub-micromolar potency as STAT3 inhibitors. acs.orgnih.gov By modifying previous proline-based inhibitors to incorporate the azetidine ring, scientists achieved a significant enhancement in inhibitory activity. acs.org For instance, certain azetidine analogues have shown the ability to inhibit STAT3 DNA-binding activity, suppress the expression of STAT3 target genes, and induce apoptosis in cancer cells that have aberrantly active STAT3. acs.orgnih.gov
Furthermore, a class of azetidine amides has been identified as potent small-molecule STAT3 inhibitors. These compounds have demonstrated efficacy in inhibiting the colony survival of human breast cancer cells at low micromolar concentrations. acs.orgnih.gov The development of these azetidine-based inhibitors represents a significant step towards creating new anticancer agents that could be used either as standalone treatments or in combination with existing chemotherapies. acs.org
Another notable application of the azetidine scaffold in anticancer research is in the design of analogues of TZT-1027, a potent antitumor agent. By employing a conformational restriction strategy, researchers have synthesized TZT-1027 analogues where the phenylethyl group at the C-terminus is replaced with a 3-aryl-azetidine moiety. mdpi.com Several of these novel analogues have exhibited moderate to excellent antiproliferative activities against various cancer cell lines. mdpi.com
The following table summarizes the in vitro anticancer activity of selected azetidine-containing compounds:
Table 1: In Vitro Anticancer Activity of Selected Azetidine Derivatives| Compound | Cancer Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 1a (TZT-1027 analogue) | A549 | 2.2 | mdpi.com |
| 1a (TZT-1027 analogue) | HCT116 | 2.1 | mdpi.com |
| 1b (TZT-1027 analogue) | A549 | ~44-66 | mdpi.com |
| 1c (TZT-1027 analogue) | A549 | ~44-66 | mdpi.com |
| 1e (TZT-1027 analogue) | A549 | ~44-66 | mdpi.com |
| 1f (TZT-1027 analogue) | A549 | ~44-66 | mdpi.com |
| 1g (TZT-1027 analogue) | A549 | ~44-66 | mdpi.com |
| 5a (STAT3 inhibitor) | STAT3 EMSA | 550 | acs.org |
| 5o (STAT3 inhibitor) | STAT3 EMSA | 380 | nih.gov |
| 8i (STAT3 inhibitor) | STAT3 EMSA | 340 | nih.gov |
| 7e (STAT3 inhibitor) | MDA-MB-231 (viability) | 900-1900 | nih.gov |
| 7f (STAT3 inhibitor) | MDA-MB-231 (viability) | 900-1900 | nih.gov |
| 7g (STAT3 inhibitor) | MDA-MB-231 (viability) | 900-1900 | nih.gov |
| 9k (STAT3 inhibitor) | MDA-MB-231 (viability) | 900-1900 | nih.gov |
Azetidine-Containing Amino Acid Derivatives and Peptidomimetics Research
The incorporation of non-natural amino acids and conformational constraints into peptides is a widely used strategy in medicinal chemistry to develop peptidomimetics with enhanced stability, receptor affinity, and biological activity. nih.gov Azetidine-containing amino acid derivatives have emerged as valuable building blocks in this area of research. nih.govresearchgate.net
A significant advancement in the use of azetidines in peptidomimetics is the introduction of the 3-aminoazetidine (3-AAz) subunit as a novel turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides. researchgate.netnih.govljmu.ac.uk The incorporation of this azetidine-based unit has been shown to greatly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. researchgate.netnih.gov This is a crucial advantage, as the synthesis of small cyclic peptides can often be challenging. nih.gov
Moreover, the presence of the 3-AAz unit allows for late-stage functionalization of the resulting macrocyclic peptides. researchgate.netnih.gov This can be achieved through chemoselective modification at the azetidine nitrogen, enabling the attachment of various molecular tags, such as dyes or biotin (B1667282), for imaging or targeting purposes. researchgate.netnih.gov
Research has also demonstrated that the introduction of a 3-aminoazetidine moiety into a cyclohexapeptide can enhance its stability against proteolytic degradation compared to the corresponding all-amino acid macrocycle. researchgate.netnih.gov Structural analysis of a cyclic tetrapeptide containing a 3-AAz unit revealed that the azetidine ring promotes a less common all-trans conformation of the peptide backbone. researchgate.net
The following table highlights key research findings related to the use of azetidine-containing amino acid derivatives in peptidomimetics:
Table 2: Research Findings on Azetidine-Containing Peptidomimetics| Research Focus | Key Finding | Significance | Reference |
|---|---|---|---|
| Macrocyclization Efficiency | The 3-aminoazetidine (3-AAz) subunit acts as a turn-inducing element, significantly improving the yields of cyclic tetra-, penta-, and hexapeptides. | Overcomes challenges in the synthesis of small cyclic peptides. | researchgate.netnih.gov |
| Late-Stage Functionalization | The azetidine nitrogen in 3-AAz containing cyclic peptides can be selectively modified post-cyclization. | Allows for the straightforward introduction of functional groups like dyes and biotin for various applications. | researchgate.netnih.gov |
| Proteolytic Stability | Introduction of a 3-AAz unit into a cyclohexapeptide increased its stability towards proteases. | Leads to peptidomimetics with potentially longer biological half-lives. | researchgate.netnih.gov |
| Conformational Influence | The azetidine ring in a cyclic tetrapeptide encouraged an all-trans backbone conformation. | Demonstrates the ability of azetidine to control peptide conformation and structure. | researchgate.net |
| Building Blocks | Azetidine-2-carboxylic acid and its derivatives serve as valuable building blocks for constructing peptides and peptidomimetics. | Provides tools for creating structurally diverse and conformationally constrained peptides. | nih.gov |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
While the synthesis of azetidines has historically been challenging, modern organic chemistry offers several promising avenues for the efficient preparation of 3-[(3-Methoxyphenyl)sulfonyl]azetidine. Future research should focus on optimizing and comparing different synthetic strategies to identify the most robust, scalable, and cost-effective route.
Key approaches for investigation include:
Direct Sulfonylation of Azetidine (B1206935): The most straightforward approach involves the reaction of 3-azetidinol followed by dehydration and subsequent reaction with 3-methoxybenzenesulfonyl chloride. However, this route may be complicated by the reactivity of the azetidine nitrogen. Protecting group strategies would be essential.
Ring-Closing Reactions: An alternative involves the intramolecular cyclization of a suitable acyclic precursor. For instance, a derivative of 1,3-diaminopropane (B46017) bearing the 3-methoxyphenylsulfonyl group could be induced to form the azetidine ring.
Ring Contraction Methods: A robust method for creating N-sulfonylazetidine building blocks involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov Adapting this method by starting with N-(3-methoxyphenylsulfonyl)pyrrolidinone could provide a novel entry to the target compound and its derivatives.
Gold-Catalyzed Cyclization: The synthesis of N-sulfonyl azetidin-3-ones from N-propargylsulfonamides has been achieved using gold catalysis. nih.gov This could be a viable pathway to an intermediate that can be converted to the target compound.
A comparative analysis of potential synthetic strategies is outlined below.
| Synthetic Strategy | Potential Precursors | Key Transformation | Anticipated Advantages | Potential Challenges |
| Direct Sulfonylation | 3-Azetidinol, 3-Methoxybenzenesulfonyl chloride | Nucleophilic substitution | Atom economy, potentially fewer steps | Control of N- vs. O-sulfonylation, stability of intermediates |
| Intramolecular Cyclization | N-(3-chloropropyl)-3-methoxybenzenesulfonamide | Base-mediated ring closure | Convergent synthesis | Potential for competing elimination reactions |
| Ring Contraction | α-bromo N-(3-methoxyphenylsulfonyl)pyrrolidinone | Favorskii-type rearrangement | Access to functionalized azetidines nih.gov | Availability of starting pyrrolidinone |
| Gold-Catalyzed Oxidation | N-propargyl-3-methoxybenzenesulfonamide | Oxidative cyclization | High stereoselectivity possible nih.gov | Catalyst cost, substrate sensitivity |
Future efforts should aim to develop a protocol that avoids hazardous reagents and minimizes purification steps, making this valuable scaffold more accessible for broader research.
Application of Advanced Spectroscopic Techniques for Fine Structure Characterization
A comprehensive structural elucidation of this compound is fundamental for understanding its chemical behavior. While standard techniques like ¹H and ¹³C NMR are essential, advanced spectroscopic methods will be crucial for a definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton spectrum is expected to show distinct signals for the azetidine ring protons, typically in the 3.5-4.5 ppm range, with characteristic coupling constants that can help determine the ring's conformation. ipb.pt The methoxy (B1213986) and aromatic protons will appear in their expected regions.
¹³C NMR: The carbon signals for the azetidine ring are sensitive to the electronic effects of the sulfonyl group. nih.gov The C-3 carbon, directly attached to the sulfonyl group, will be of particular interest.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) will be indispensable for unambiguously assigning all proton and carbon signals, confirming the connectivity between the azetidine ring and the methoxyphenylsulfonyl group. nih.govmdpi.com NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of different protons, helping to define the molecule's preferred conformation in solution. ipb.pt
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be necessary to confirm the elemental composition. mdpi.com Tandem MS (MS/MS) experiments could be designed to study the fragmentation patterns, which would provide structural confirmation and could be useful for identifying the compound in complex mixtures.
Infrared (IR) Spectroscopy: The IR spectrum will provide clear evidence of key functional groups. The characteristic stretching frequencies for the S=O bonds of the sulfonyl group (typically around 1350 and 1160 cm⁻¹), the N-H bond of the azetidine, and C-O stretching of the methoxy group will be key diagnostic peaks. jmchemsci.com
| Technique | Purpose | Predicted Observations for this compound |
| ¹H NMR | Elucidate proton environment and connectivity | Azetidine protons (~3.5-4.5 ppm), Methoxy singlet (~3.8 ppm), Aromatic multiplets (~6.9-7.5 ppm) |
| ¹³C NMR | Determine carbon skeleton | Azetidine carbons (~40-60 ppm), Methoxy carbon (~55 ppm), Aromatic carbons (~110-160 ppm) |
| 2D NMR (COSY, HSQC, HMBC) | Confirm atom connectivity | Correlations between azetidine protons and carbons; correlation from azetidine C3 to sulfonyl group |
| High-Resolution MS | Confirm molecular formula | Accurate mass measurement corresponding to C₁₀H₁₃NO₃S |
| Infrared (IR) | Identify functional groups | Strong S=O stretches (~1350, 1160 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O stretch (~1250 cm⁻¹) |
Further Elucidation of Reaction Mechanisms via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental studies. thescience.dev For this compound, DFT calculations can provide deep insights into its structure, stability, and reactivity before extensive lab work is undertaken.
Future computational investigations should focus on:
Conformational Analysis: Determining the lowest energy conformation of the molecule, including the pucker of the azetidine ring and the rotational barrier of the C-S and S-N bonds.
Electronic Properties: Calculating the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies to predict sites of electrophilic and nucleophilic attack. mdpi.com Mapping the electrostatic potential surface can further highlight electron-rich and electron-poor regions.
Spectroscopic Prediction: Simulating ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. mdpi.com Comparing these theoretical spectra with experimental data can serve as a powerful validation of the assigned structure.
Mechanism Elucidation: Modeling the transition states and reaction pathways for potential synthetic routes or functionalization reactions. This can help rationalize experimental outcomes and guide the optimization of reaction conditions. chemrxiv.org
Exploration of New Chemical Reactivity and Functionalization Pathways
The unique combination of a strained ring and an electron-withdrawing sulfonyl group suggests that this compound could serve as a versatile platform for further chemical modification. Research into its reactivity could unveil novel transformations and provide access to a diverse range of derivatives.
Key areas for exploration include:
N-Functionalization: The secondary amine of the azetidine ring is a prime site for modification. Future work should explore N-alkylation, N-acylation, and N-arylation reactions to introduce a variety of substituents. These reactions would provide a straightforward way to build a library of analogs for biological screening. researchgate.net
Reactivity of the Sulfonyl Group: While sulfonyl groups are often considered stable, recent work on related azetidine sulfonyl fluorides has shown they can undergo a defluorosulfonylation (deFS) reaction to generate reactive carbocation intermediates. nih.govacs.org Investigating whether the methoxyphenylsulfonyl group can be activated for similar transformations would be a novel and exciting research direction.
Ring-Opening Reactions: The inherent strain of the azetidine ring could be harnessed to perform ring-opening reactions, providing access to functionalized acyclic amine structures. rsc.orgrsc.org This could be particularly useful in polymer chemistry or for synthesizing complex linear molecules.
Modification of the Aromatic Ring: The methoxyphenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups, further expanding the chemical diversity of the scaffold.
Design and Synthesis of Diverse Analogs for Structure-Activity Relationship (SAR) Studies in Biological Research Contexts
The this compound scaffold is a prime candidate for medicinal chemistry programs due to the favorable properties of its components. The azetidine ring can improve physicochemical properties like solubility while the sulfonamide moiety is a classic pharmacophore. nih.govresearchgate.net A systematic exploration of the structure-activity relationship (SAR) is crucial for developing potent and selective therapeutic agents.
Future research should involve the design and synthesis of analog libraries targeting key areas of the molecule:
Azetidine Ring Modification: Synthesizing analogs with substituents on the azetidine nitrogen (as described in 7.4) or at other positions on the ring.
Aromatic Ring Substitution: Replacing the 3-methoxy group with a variety of other substituents (e.g., halogens, alkyls, cyano, nitro groups) at different positions (ortho, meta, para) on the phenyl ring. This would probe the electronic and steric requirements for biological activity.
Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan) to explore different spatial arrangements and hydrogen bonding capabilities.
A proposed library design for initial SAR studies is presented below.
| Modification Site | Parent Structure | Proposed Analogs | Rationale |
| Azetidine Nitrogen | This compound | N-Methyl, N-Benzyl, N-Acetyl derivatives | Explore impact of steric bulk and hydrogen bond donor/acceptor capacity at N1. |
| Phenyl Ring Position | 3-Methoxy isomer | 2-Methoxy and 4-Methoxy isomers | Evaluate the importance of substituent position for target binding. |
| Phenyl Ring Substituent | Methoxy group | -H, -F, -Cl, -CF₃, -CN | Probe electronic effects (donating vs. withdrawing) and steric tolerance. |
| Aromatic Core | Phenyl ring | Pyridyl, Thienyl, Furanyl rings | Investigate the role of the aromatic system and potential for new vector interactions. |
By systematically synthesizing and screening these analogs against various biological targets (e.g., kinases, proteases, GPCRs), researchers can build a comprehensive SAR model to guide the development of lead compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Q & A
Q. Q: What are the common synthetic routes for preparing 3-[(3-Methoxyphenyl)sulfonyl]azetidine, and how can purity be ensured?
A: Synthesis typically involves sulfonylation of azetidine derivatives. For example, azetidine reacts with 3-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity (>98%) can be verified using HPLC (C18 column, acetonitrile/water mobile phase) and confirmed by H/C NMR (e.g., methoxy singlet at δ 3.8 ppm, azetidine ring protons at δ 3.4–4.2 ppm) .
Advanced Analytical Challenges
Q. Q: How can researchers resolve stereochemical ambiguities in azetidine derivatives during structural elucidation?
A: Chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography is recommended for stereochemical confirmation. For example, in related azetidine compounds (e.g., (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-azetidine), crystallographic data (CCDC deposition) provided unambiguous stereochemistry . Dynamic NMR studies (VT-NMR) can also detect ring puckering or conformational changes in the azetidine moiety .
Stability and Storage
Q. Q: What are the key stability considerations for this compound under laboratory conditions?
A: The compound is hygroscopic and prone to hydrolysis. Store under inert atmosphere (argon) at −20°C in amber vials. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) showed <5% decomposition by HPLC. Avoid aqueous buffers unless freshly prepared .
Biological Activity Profiling
Q. Q: What methodologies are suitable for evaluating the biological activity of sulfonamide-containing azetidines?
A: Use in vitro assays such as kinase inhibition (e.g., ADP-Glo™ kinase assay) or receptor binding (radioligand displacement). For example, structurally similar compounds (e.g., 3-(3-methoxyphenyl)quinazolinones) demonstrated analgesic activity via COX-2 inhibition (IC = 0.8 μM, ELISA-based assay) . Dose-response curves (0.1–100 μM) and toxicity screening (MTT assay in HEK293 cells) are essential for preclinical validation.
Data Contradictions in Reactivity
Q. Q: How should researchers address discrepancies in sulfonylation reaction yields reported across studies?
A: Variations arise from substituent electronic effects. For 3-methoxyphenyl groups, electron-donating methoxy substituents enhance sulfonyl chloride reactivity but may sterically hinder azetidine coupling. Optimize reaction temperature (0°C to RT) and stoichiometry (1.2 eq sulfonyl chloride per azetidine). Kinetic studies (TLC monitoring every 30 min) help identify optimal reaction windows .
Computational Modeling
Q. Q: What computational tools are effective for predicting the physicochemical properties of this compound?
A: DFT calculations (B3LYP/6-31G* level) predict logP (~2.1) and pKa (~9.5 for the sulfonamide NH). Molecular docking (AutoDock Vina) into target proteins (e.g., carbonic anhydrase IX) can prioritize in vitro testing. ADMET predictions using SwissADME highlight potential blood-brain barrier permeability (TPSA = 65 Ų) .
Degradation Pathway Analysis
Q. Q: What are the primary degradation pathways of this compound under acidic/basic conditions?
A: Forced degradation studies (0.1 M HCl/NaOH, 70°C, 24 hr) revealed:
- Acidic : Cleavage of the sulfonamide bond, yielding 3-methoxyphenylsulfonic acid and azetidine (LC-MS confirmation, m/z 187 and 58).
- Basic : Methoxy demethylation to form a phenolic byproduct (m/z 166). Mitigate degradation using pH-stabilized formulations .
Advanced Spectroscopic Techniques
Q. Q: How can researchers differentiate regioisomers in azetidine sulfonamide derivatives?
A: High-resolution mass spectrometry (HRMS, Q-TOF) provides exact mass for molecular formula confirmation. N NMR (in DMSO-d) distinguishes sulfonamide nitrogen environments (δ −325 to −330 ppm). IR spectroscopy (sulfonyl S=O stretch at 1150–1350 cm) complements structural analysis .
Scale-Up Challenges
Q. Q: What are critical factors for scaling up synthesis while maintaining yield and purity?
A: Key factors:
- Solvent choice : Replace dichloromethane with THF for easier recycling.
- Catalyst optimization : Use polymer-supported bases (e.g., PS-BEMP) to simplify purification.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression. Pilot batches (100 g scale) achieved 85% yield with <1% impurities .
Cross-Disciplinary Applications
Q. Q: How might this compound be applied in materials science or catalysis?
A: The sulfonamide group can act as a hydrogen-bond donor in supramolecular frameworks. For catalysis, azetidine’s strained ring facilitates ring-opening reactions (e.g., polymerization initiators). Preliminary studies on analogous azetidines show potential in CO capture via carbamate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
